molecular formula C22H20N2O3S2 B11241946 6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241946
M. Wt: 424.5 g/mol
InChI Key: VQYVEEZPALLCCC-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazine ring fused with two benzene rings, an ethyl group, a methylsulfanyl group, and a carboxamide group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the reaction of 3-(methylsulfanyl)aniline with ethyl 2-bromoacetate in the presence of a base can lead to the formation of the desired thiazine ring

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-ethyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

    1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar thiazine ring structure but lacks the ethyl and methylsulfanyl groups.

    Dibenzo[c,e][1,2]thiazine derivatives: Other derivatives of dibenzo[c,e][1,2]thiazine may have different substituents, leading to variations in their biological activity and chemical properties.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

6-ethyl-N-(3-methylsulfanylphenyl)-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H20N2O3S2/c1-3-24-20-12-11-15(22(25)23-16-7-6-8-17(14-16)28-2)13-19(20)18-9-4-5-10-21(18)29(24,26)27/h4-14H,3H2,1-2H3,(H,23,25)

InChI Key

VQYVEEZPALLCCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)SC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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